![molecular formula C7F16O4S B1316186 Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride CAS No. 27744-59-8](/img/structure/B1316186.png)
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride
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Overview
Description
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known by its CAS number 27744-59-8, is a chemical compound with the molecular formula C7F16O4S . It is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .
Molecular Structure Analysis
The molecular structure of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride consists of 27 bonds, including 27 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic ethers, and 1 sulfone .
Chemical Reactions Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has been used in radical terpolymerizations with vinylidene fluoride (VDF) and perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN). Changing the monomer feed compositions of these terpolymerizations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Physical And Chemical Properties Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a molecular weight of 484.11 g/mol . The thermal stabilities of the crosslinked materials were higher than those of the uncured terpolymers .
Scientific Research Applications
Organic Synthesis Intermediates
This compound can be used as an intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Intermediates
In the pharmaceutical industry, it is used as an intermediate in the synthesis of various drugs . The unique properties of this compound can enhance the effectiveness of certain medications.
Membranes in PEMFC Applications
The compound is used in the synthesis of crosslinked terpolymers of vinylidene fluoride, perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride, and cure site monomers for membranes in Proton Exchange Membrane Fuel Cell (PEMFC) applications . These membranes are crucial for the operation of PEMFCs, which are widely used in various energy applications.
Emulsion Polymerization of Fluorine-Containing Acrylate
It has been used as an emulsifier during the emulsion polymerization of fluorine-containing acrylate . This process is crucial for the production of fluoropolymers, which have numerous industrial applications due to their unique properties.
Environmentally Friendly Fluorocarbon Surfactant
This compound is a novel environmentally friendly fluorocarbon polymerizable surfactant . It can replace traditional fluorocarbon surfactants, which have been associated with environmental pollution.
Improvement of Mechanical Properties of Non-Fluorinated Polymers
The compound is used to improve the mechanical properties of non-fluorinated polymers . This strategy is widely used in the polymer industry to enhance the durability and performance of various polymer products.
Future Directions
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has potential applications in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer . This suggests potential future directions in the development of new perfluorinated copolymers.
properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXEUQKVBTRLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564034 |
Source
|
Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride | |
CAS RN |
27744-59-8 |
Source
|
Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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